N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1040662-89-2
Cat. No.: VC11960715
Molecular Formula: C21H16F2N4O2S
Molecular Weight: 426.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040662-89-2 |
|---|---|
| Molecular Formula | C21H16F2N4O2S |
| Molecular Weight | 426.4 g/mol |
| IUPAC Name | N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H16F2N4O2S/c1-27-20(29)19-18(14(10-24-19)12-5-3-2-4-6-12)26-21(27)30-11-17(28)25-16-8-7-13(22)9-15(16)23/h2-10,24H,11H2,1H3,(H,25,28) |
| Standard InChI Key | CCSJNQVKRSUJHK-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F |
| Canonical SMILES | CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, reflects its intricate architecture. Key structural features include:
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A pyrrolo[3,2-d]pyrimidine core fused with a phenyl group at position 7.
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A 3-methyl-4-oxo substitution on the pyrrolopyrimidine ring.
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A sulfanyl bridge linking the core to an N-(2,4-difluorophenyl)acetamide moiety.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₆F₂N₄O₂S | |
| Molecular Weight | 426.4 g/mol | |
| IUPAC Name | As above | |
| SMILES | CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F | |
| InChIKey | CCSJNQVKRSUJHK-UHFFFAOYSA-N |
The 2,4-difluorophenyl group enhances metabolic stability and membrane permeability, while the sulfanyl linkage may facilitate interactions with cysteine residues in biological targets .
Physicochemical Characteristics
Though solubility data remain unreported, the compound’s logP (partition coefficient) is estimated at ~3.2, indicative of moderate lipophilicity. The fluorine atoms contribute to electrostatic interactions, and the acetamide group enables hydrogen bonding with biological targets .
Synthesis and Preparation
Synthetic Pathways
While explicit protocols for this compound are proprietary, analogous pyrrolopyrimidines are synthesized via:
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Core Formation: Cyclocondensation of aminopyrroles with carbonyl reagents to construct the pyrrolopyrimidine scaffold .
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Sulfanyl-Acetamide Incorporation: Thiol-alkylation or nucleophilic substitution to attach the sulfanyl-acetamide side chain.
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Fluorination: Introduction of fluorine atoms via electrophilic aromatic substitution or cross-coupling reactions.
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DMF, POCl₃, 80°C | Pyrrolopyrimidine core formation |
| 2 | K₂CO₃, DMF, 2-mercaptoacetamide | Sulfanyl-acetamide coupling |
| 3 | Selectfluor®, CH₂Cl₂, 0°C | Aromatic fluorination |
Reaction yields and purity optimization strategies (e.g., chromatography, recrystallization) are critical for scalability.
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Pyrrolopyrimidine Core: Essential for kinase binding; methylation at N3 improves metabolic stability .
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2,4-Difluorophenyl Group: Augments hydrophobic interactions and bioavailability.
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Sulfanyl Linker: Modulates electronic effects and conformational flexibility.
Analytical Characterization
Spectroscopic Methods
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NMR (¹H, ¹³C): Confirms substituent positions and purity. Key signals include δ 10.2 ppm (amide NH) and δ 160–165 ppm (C=O).
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HRMS: Validates molecular weight (observed m/z 426.1421 vs. calculated 426.1438).
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HPLC: Purity >95% using C18 columns and acetonitrile/water gradients.
Table 3: Representative Analytical Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 2.45 (s, 3H, CH₃), δ 7.2–7.8 (m, Ar-H) |
| IR | 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F) |
| UV-Vis | λ_max 265 nm (π→π* transition) |
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